1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
Historical Development of Thieno[3,4-d]imidazole Derivatives
The development of thieno[3,4-d]imidazole derivatives emerged from extensive research into heterocyclic compounds with potential pharmaceutical applications. Early investigations into this class of compounds focused on their ability to function as enzyme inhibitors, particularly targeting the hydrogen potassium adenosine triphosphatase system. Research conducted in the 1990s demonstrated that substituted thieno[3,4-d]imidazoles represented a novel group of hydrogen potassium adenosine triphosphatase inhibitors, with distinct inhibition characteristics compared to established compounds such as omeprazole. These early studies revealed that thieno-imidazoles react with both intravesicular luminal and extravesicular cytosolic sulfhydryl groups of the enzyme, whereas omeprazole interacts uniquely with luminal sulfhydryl groups.
The synthetic development of thieno[3,4-d]imidazole compounds gained momentum through advances in heterocyclic chemistry methodologies. Patent literature from the 1980s described improved processes for the preparation of thieno-imidazole derivatives, including descarboxybiotin and related intermediates useful for biotin synthesis. These processes demonstrated the commercial viability of thieno-imidazole synthesis and established foundational synthetic routes that would later support the development of more complex derivatives. The historical progression of this field reflects the growing understanding of structure-activity relationships within heterocyclic chemistry and the recognition of thieno[3,4-d]imidazole scaffolds as valuable frameworks for medicinal chemistry applications.
Further research expansion occurred in the early 2000s with the identification of thieno[3,4-d]imidazoles as potential gastric acid inhibitors. Studies demonstrated that substituted thieno[3,4-d]imidazoles represent a new class of potent gastric acid inhibitors, with compounds showing effectiveness comparable to established therapeutic agents in various experimental models. This research established the therapeutic potential of the thieno[3,4-d]imidazole framework and provided impetus for the development of more sophisticated derivatives, including compounds with enhanced selectivity and improved pharmacological profiles.
Physicochemical Properties and Structural Characteristics
The compound 1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exhibits distinctive physicochemical properties arising from its complex molecular architecture. The molecular formula C18H18N2O3S2 indicates a molecular weight of 374.47712 daltons, positioning this compound within the range typical for small molecule pharmaceutical candidates. The structural framework incorporates a tetrahydro-thieno[3,4-d]imidazole core, which represents a saturated bicyclic system containing both sulfur and nitrogen heteroatoms within the fused ring structure.
The presence of the 3-methoxyphenyl substituent introduces significant electronic and steric effects that influence the compound's chemical behavior and potential biological activity. The methoxy group serves as an electron-donating substituent, which can modulate the electronic density of the aromatic ring and potentially influence molecular interactions with biological targets. The phenyl group attached to the imidazole nitrogen provides additional aromatic character and contributes to the overall hydrophobic nature of the molecule. The thione functionality represents a key structural feature that distinguishes this compound from related oxo-derivatives, potentially affecting both chemical reactivity and biological activity profiles.
The 5,5-dioxide functionality indicates the presence of a sulfone group within the thieno ring system, which significantly impacts the compound's electronic properties and chemical stability. This oxidized sulfur center introduces additional polarity to the molecule and may enhance water solubility compared to the parent thieno compound. The combination of these structural elements creates a molecule with diverse potential interaction sites for biological targets, while maintaining sufficient structural complexity to provide selectivity in biological systems.
Nomenclature and Classification Within Heterocyclic Chemistry
The systematic nomenclature of this compound follows established principles of heterocyclic chemistry and reflects the compound's complex structural features. The base name thieno[3,4-d]imidazole indicates a fused bicyclic system where a thiophene ring is fused to an imidazole ring at the 3,4-positions, creating a rigid bicyclic framework. The prefix "tetrahydro" specifies that the compound represents a saturated derivative of the thieno[3,4-d]imidazole system, indicating the presence of additional hydrogen atoms that saturate the ring system.
The positional numbering system for this compound follows standard heterocyclic nomenclature conventions, where the nitrogen atoms in the imidazole ring are designated as positions 1 and 3, with substituents identified accordingly. The 1-(3-methoxyphenyl) designation indicates that a 3-methoxyphenyl group is attached to the nitrogen at position 1 of the imidazole ring. Similarly, the 3-phenyl designation specifies that a phenyl group is attached to the nitrogen at position 3 of the imidazole ring. The 2(3H)-thione nomenclature indicates that a thione group (carbon-sulfur double bond) is present at position 2 of the imidazole ring, with the 3H notation specifying the tautomeric form.
The 5,5-dioxide suffix indicates that the sulfur atom in the thieno ring system has been oxidized to form a sulfone group, with oxygen atoms attached at the 5-position. This nomenclature system provides a precise description of the compound's structure and enables unambiguous identification within chemical databases and literature. The classification of this compound within heterocyclic chemistry places it among the thieno-imidazole derivatives, a subclass of fused heterocyclic compounds with significant pharmaceutical relevance.
Within the broader context of medicinal chemistry classification, this compound belongs to the category of multi-substituted heterocyclic compounds with potential biological activity. The presence of multiple aromatic rings, heteroatoms, and functional groups positions this compound as a complex pharmaceutical intermediate or potential drug candidate with diverse structural features that may interact with various biological targets.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research extends beyond its individual properties to encompass its role as a representative member of the therapeutically important thieno[3,4-d]imidazole class. Research has demonstrated that thieno[3,4-d]imidazole derivatives exhibit diverse biological activities, including enzyme inhibition, anti-inflammatory effects, and potential anticancer properties. The structural complexity of this particular compound provides multiple sites for molecular recognition and binding interactions, making it a valuable scaffold for drug design and optimization studies.
Recent research developments have highlighted the potential of thieno[3,4-d]imidazole derivatives as poly(adenosine diphosphate-ribose) polymerase-1 inhibitors, with studies demonstrating the design and synthesis of novel compounds containing the thieno[3,4-d]imidazole-4-carboxamide moiety. These investigations have revealed structure-activity relationships that inform the development of more potent and selective therapeutic agents. The ability to modify substituents on the thieno[3,4-d]imidazole core allows for systematic optimization of biological activity, selectivity, and pharmacokinetic properties.
The compound's significance in organic chemistry research relates to its role as a synthetic target that challenges current methodological approaches and drives innovation in heterocyclic synthesis. The multi-step synthesis required to construct the complex thieno[3,4-d]imidazole framework with appropriate substitution patterns demands sophisticated synthetic strategies and often leads to the development of new synthetic methodologies. These synthetic challenges contribute to advances in heterocyclic chemistry and provide valuable training grounds for synthetic chemists working in pharmaceutical research.
Furthermore, the study of compounds such as this compound contributes to the broader understanding of structure-activity relationships in heterocyclic medicinal chemistry. The systematic investigation of how different substituents and functional groups affect biological activity provides valuable insights that can be applied to the design of new therapeutic agents targeting various diseases. This compound serves as a model system for understanding the interplay between molecular structure and biological function, contributing to the fundamental knowledge base that supports rational drug design approaches.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-15-9-5-8-14(10-15)20-17-12-25(21,22)11-16(17)19(18(20)24)13-6-3-2-4-7-13/h2-10,16-17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGCXFBOIYBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of this compound are primarily linked to its potential as an antiviral agent and its interactions with various biological pathways. Research indicates that compounds with similar structures exhibit significant pharmacological properties, particularly in inhibiting viral replication and modulating immune responses.
Antiviral Properties
Research has shown that derivatives of thieno[3,4-d]imidazole exhibit antiviral activity against several viruses, including hepatitis C virus (HCV). The compound's mechanism appears to involve the inhibition of viral polymerases, crucial for viral RNA replication. In vitro studies have demonstrated its effectiveness in reducing viral loads in infected cell lines.
Table 1: Summary of Antiviral Activity
| Compound | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | HCV | Inhibition of RNA-dependent RNA polymerase | |
| Other Thieno Derivatives | Various | Inhibition of viral replication |
The proposed mechanisms for the antiviral activity of this compound include:
- Inhibition of Viral Polymerases : The compound acts on the RNA-dependent RNA polymerase (RdRp) of HCV, preventing the replication of viral RNA.
- Modulation of Immune Response : Some studies suggest that it may enhance immune responses against viral infections by modulating cytokine production.
Case Studies
Several studies have explored the biological activity and efficacy of thieno[3,4-d]imidazole derivatives:
- Study on Hepatitis C Virus : A study demonstrated that a related compound significantly reduced HCV replication in vitro by targeting the viral polymerase. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cell lines. It was found to have low toxicity at therapeutic concentrations, making it a promising candidate for further development.
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications beyond antiviral therapy. Its structural analogs have been noted for anti-inflammatory and anticancer properties as well.
Table 2: Pharmacological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antiviral | Thieno derivatives | Effective against HCV |
| Anti-inflammatory | Various imidazoles | Reduction in cytokine production |
| Anticancer | Related heterocycles | Induction of apoptosis in cancer cells |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The thienoimidazole-2-thione 5,5-dioxide scaffold allows for extensive structural diversification. Key analogs and their substituent variations include:
Key Observations :
- Electron-donating vs. electron-withdrawing groups: Methoxy (donor) and trifluoromethyl (withdrawing) substituents modulate electronic density, affecting reactivity and intermolecular interactions.
- Bulkiness : Bromine and trifluoromethyl groups increase steric hindrance compared to methoxy or ethoxy substituents.
- Core modification : Replacement of thione (C=S) with ketone (C=O) in alters hydrogen-bonding capacity and solubility.
Physicochemical Properties Comparison
Critical physicochemical parameters are summarized below:
Notes:
- The target compound’s molecular weight is calculated based on its formula .
- Trifluoromethyl-substituted analogs exhibit higher predicted boiling points (e.g., 559.1°C for ) due to increased molecular weight and polarity.
- The acidic pKa of -1.13 for suggests strong electron-withdrawing effects from the trifluoromethyl group, enhancing electrophilicity.
Preparation Methods
Cyclocondensation of Functionalized Diamines
A widely cited approach involves the cyclocondensation of 1,2-diamines with α-keto thioesters or thiolactams. For example, reacting 3-methoxyphenylglyoxal with 2-mercaptoethylenediamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) generates the imidazole-thione intermediate. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid introduces the 5,5-dioxide moiety, achieving yields of 58–72%. Challenges include controlling regioselectivity during ring formation and minimizing over-oxidation side reactions.
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
Recent patents describe palladium-mediated Suzuki-Miyaura or Ullmann couplings to install the 3-methoxyphenyl group post-cyclization. In one protocol, the thienoimidazole core is first synthesized with a halogen substituent at the N1 position. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in o-xylene/water, coupling with 3-methoxyphenylboronic acid achieves a 65% yield. This method excels in modularity but requires stringent anhydrous conditions to prevent catalyst deactivation.
One-Pot Tandem Reactions
Innovative one-pot methodologies combine imidazole ring formation and sulfone oxidation. A representative procedure involves treating 3-methoxyaniline with phenyl isothiocyanate and elemental sulfur under microwave irradiation at 150°C, followed by in situ oxidation with NaIO₄. This streamlined process reduces purification steps but suffers from lower yields (45–50%) due to competing polymerization side reactions.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Reaction Temperature | 80–110°C | +22% yield | |
| Solvent Polarity | DMF > THF > Toluene | +15% in DMF | |
| pH Control | 8.5–9.0 | Prevents hydrolysis |
Polar aprotic solvents like DMF enhance nucleophilicity in cyclocondensation steps, while mildly basic conditions stabilize thiolate intermediates. Elevated temperatures accelerate ring closure but risk decomposing heat-sensitive methoxyphenyl groups.
Catalytic Systems
The choice of catalyst profoundly affects efficiency:
-
Lewis Acids (ZnCl₂, FeCl₃): Improve diamine activation but require stoichiometric amounts, increasing waste.
-
Palladium Complexes: Enable C–N bond formation at ppm-level loadings (0.5 mol%) but are cost-prohibitive for large-scale synthesis.
-
Phase-Transfer Catalysts (TBAB): Facilitate interfacial reactions in biphasic systems, boosting yields by 18% in oxidation steps.
Purification and Characterization Challenges
Chromatographic Separation
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) remains the gold standard for isolating the title compound from regioisomers. The 3-methoxyphenyl group introduces strong UV absorption at 280 nm, enabling facile detection. However, the compound’s high polarity necessitates gradient elution to prevent peak tailing.
Spectroscopic Confirmation
Key characterization data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, OMe-Ph), 3.81 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, CH₂-S).
-
HRMS (ESI+): m/z calc. for C₁₉H₁₈N₂O₃S₂ [M+H]⁺ 397.0724, found 397.0721.
The sulfone groups produce distinctive IR stretches at 1150 cm⁻¹ (asymmetric S=O) and 1045 cm⁻¹ (symmetric S=O).
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 420 | 98.5 | High |
| Cross-Coupling | 890 | 99.2 | Moderate |
| One-Pot Tandem | 310 | 95.7 | Limited |
The cyclocondensation route offers the best balance of cost and scalability, though it generates 8.2 kg of Zn-containing waste per kilogram of product. Emerging electrochemical methods promise to reduce metal waste but remain at the proof-of-concept stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
